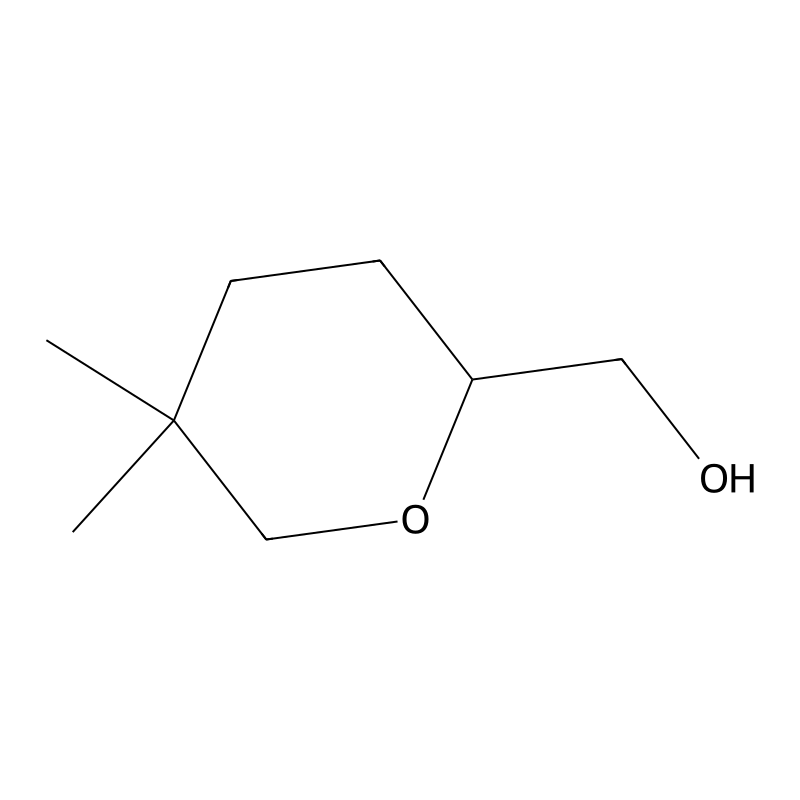(5,5-Dimethyloxan-2-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of 2H-Pyrans
Application Summary
2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures.
Methods of Application
Results or Outcomes
The result is the formation of stable 2,4,5,6-tetrasubstituted 2H-Pyrans.
Synthesis of (Meth)Acrylates
Phosphine-Catalyzed [3 + 3] Annulation
Application Summary
This is a method for synthesizing stable 2,4,5,6-tetrasubstituted 2H-Pyrans.
Methods of Application
Methanol Fuel Production
Application Summary
Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products.
Methods of Application
Results or Outcomes
Direct Methanol Fuel Cells (DMFCs)
Application Summary
Methods of Application
Results or Outcomes
The use of DMFCs can potentially reduce greenhouse gas emissions and dependence on fossil fuels.
- Kinetic and Spectroscopic Studies of Methyl Ester Promoted Methanol Dehydration
- Application Summary: Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .
- Methods of Application: Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism .
- Results or Outcomes: The study provides insights into the promotional mechanism of methyl ester in methanol dehydration .
(5,5-Dimethyloxan-2-yl)methanol, also known as tetrahydro-2,5-dimethyl-2H-pyranmethanol, is an organic compound characterized by its molecular formula . It belongs to the class of compounds known as oxanes, which feature a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms. This compound exhibits a hydroxymethyl group attached to a tetrahydropyran ring, contributing to its unique chemical properties and reactivity .
There is no current information available on the specific mechanism of action of (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol in biological systems.
- Flammability: Organic liquids with similar structures can be flammable. Proper handling procedures for flammable liquids should be followed [].
- Irritant: The alcohol group may cause irritation to skin and eyes. Standard personal protective equipment (PPE) should be worn when handling the compound [].
- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxymethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.
Several methods have been developed for synthesizing (5,5-Dimethyloxan-2-yl)methanol:
- Cyclization of 2,5-dimethyl-1,5-hexadiene: This method involves the cyclization process in the presence of a suitable catalyst followed by reduction of the resulting intermediate.
- Catalytic Processes: Industrial production often employs large-scale catalytic processes designed to optimize yield and purity while minimizing hazardous reagents. Continuous flow reactors are typically used alongside advanced purification techniques .
(5,5-Dimethyloxan-2-yl)methanol has potential applications in various fields:
- Chemical Industry: Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in drug synthesis or development.
- Flavor and Fragrance: Compounds similar to (5,5-Dimethyloxan-2-yl)methanol are often utilized in the flavor and fragrance industry due to their pleasant odors .
Interaction studies involving (5,5-Dimethyloxan-2-yl)methanol focus on its molecular interactions with biological targets. These studies aim to elucidate how the compound affects enzyme activity and signal transduction pathways. While specific data on interaction studies remain sparse, preliminary findings suggest that the compound's hydroxymethyl group plays a crucial role in mediating these interactions .
Several compounds share structural similarities with (5,5-Dimethyloxan-2-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydro-2H-pyran-2-methanol | Lacks methyl substitutions | Simpler structure without additional functional groups |
| 2,5-Dimethyltetrahydrofuran | Lacks hydroxymethyl group | Different ring structure |
| 2,5-Dimethyl-2H-pyran | Similar ring structure | Absence of hydroxymethyl functionality |
The uniqueness of (5,5-Dimethyloxan-2-yl)methanol lies in its combination of both methyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. This enables a broader range of chemical transformations and potential applications across various fields .








